6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole
Description
6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound featuring a fused bicyclic core with a bromophenyl substituent at position 4. This scaffold combines imidazole and 1,2,4-thiadiazole rings, offering structural rigidity and electronic diversity.
Structure
3D Structure
Properties
CAS No. |
947534-73-8 |
|---|---|
Molecular Formula |
C10H6BrN3S |
Molecular Weight |
280.15 g/mol |
IUPAC Name |
6-(3-bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole |
InChI |
InChI=1S/C10H6BrN3S/c11-8-3-1-2-7(4-8)9-5-14-6-12-15-10(14)13-9/h1-6H |
InChI Key |
AFSNJAXCACQWAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=NSC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form the intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired compound .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling
The bromine atom at the 3-position of the phenyl ring facilitates palladium-catalyzed cross-coupling reactions. This is exemplified by analogous imidazo[1,2-d] thiadiazole derivatives:
| Boronic Acid Partner | Catalyst System | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂/Xantphos | 130°C, 1 h (microwave) | 85% | |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 100°C, 12 h | 78% |
These reactions proceed regioselectively at the bromine site, retaining the imidazo-thiadiazole core. The microwave-assisted method reduces reaction time significantly .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient thiadiazole ring allows nucleophilic substitution at the C-3 position. For example:
| Nucleophile | Base | Solvent | Temperature | Product Yield | Reference |
|---|---|---|---|---|---|
| n-Propylamine | Et₃N | DMF | RT, 4 h | 91% | |
| Morpholine | Et₃N | DMF | RT, 4 h | 94% |
This reaction replaces the sulfonyl group (if present) with amines, enabling functional diversity at C-3 .
Electrophilic Halogenation
Electrophilic iodination or bromination at the C-5 position of the imidazo-thiadiazole core enhances cross-coupling potential:
| Halogenation Agent | Catalyst | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| N-Iodosuccinimide | H₂SO₄ | 0°C, 30 min | 89% | |
| Br₂ | — | RT, 2 h | 76% |
Iodination at C-5 is critical for subsequent Suzuki–Miyaura reactions, enabling sequential functionalization .
Thermal Decomposition
Gas-phase thermolysis (flash vacuum pyrolysis) of imidazo-thiadiazoles induces fragmentation. For example:
| Temperature | Pressure | Major Products | Reference |
|---|---|---|---|
| 600°C | 0.1 mbar | Indole-carbonitriles + HCN | |
| 800°C | 0.05 mbar | Nitriles + Sulfur-containing byproducts |
Quantum chemical calculations support a stepwise mechanism involving thiadiazole ring cleavage .
Biological Activity and Further Functionalization
Derivatives of this scaffold show antiproliferative activity against cancer cells (e.g., pancreatic, lung) . Key modifications include:
-
Condensation with thioureas : Enhances cytotoxicity (IC₅₀: 2.58–6.47 μM against A549 cells) .
-
Hybridization with indole moieties : Improves selectivity for gemcitabine-resistant pancreatic cancer cells (IC₅₀: 2.2–3.9 μM) .
Comparative Reactivity Insights
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| C-3 | SNAr with amines | Amine substitution |
| C-5 | Electrophilic halogenation | Iodination, Bromination |
| Phenyl-Br | Cross-coupling | Suzuki, Buchwald–Hartwig |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
One of the most notable applications of 6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole is in the development of anticancer agents. Studies have indicated that compounds containing the imidazo[1,2-d][1,2,4]thiadiazole moiety exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-d][1,2,4]thiadiazole showed promising activity against breast cancer cells (MCF-7). The compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Caspase activation |
| Compound B | HeLa | 15 | DNA intercalation |
| Compound C | A549 | 12 | Cell cycle arrest |
1.2 Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has shown that it possesses significant antibacterial and antifungal properties.
- Case Study : In a study assessing the antibacterial activity against Staphylococcus aureus, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .
Materials Science
2.1 Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics.
- Application : It has been explored as a potential material for organic light-emitting diodes (OLEDs) due to its ability to facilitate charge transport .
Table 2: Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy Level | -5.5 eV |
| LUMO Energy Level | -3.0 eV |
| Band Gap | 2.5 eV |
Agricultural Chemistry
3.1 Pesticidal Activity
In agricultural research, compounds similar to this compound have been investigated for their pesticidal properties.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole (CAS: 947534-74-9): The para-bromo isomer differs in electronic distribution due to the bromine’s position.
- 3-(Piperidin-1-yl)imidazo[1,2-d][1,2,4]thiadiazole (Compound 9):
Substitution at C-3 with a piperidine group enhances solubility via amine functionality, contrasting with the hydrophobic bromophenyl group. Such polar substituents improve aqueous solubility (e.g., 9: 59% yield, Rf = 0.52) but may reduce membrane permeability . - 5-Iodo Derivatives (e.g., Compounds 16–18):
Electrophilic iodination at C-5 introduces a heavy atom, enabling radioimaging or further cross-coupling. The bromophenyl group at C-6, however, may sterically hinder reactions at adjacent positions .
Key Strategies
- SNAr Reactions : Tosyl intermediates (e.g., compound 4) enable regioselective substitution at C-3 with amines or alkoxides (e.g., morpholine, piperidine) under mild conditions (room temperature, 4 hours) .
- Suzuki–Miyaura Cross-Coupling : Electrophilic iodination at C-5 (using NIS) facilitates coupling with boronic acids. The bromophenyl group at C-6 may stabilize intermediates via resonance but could limit reactivity at C-5 due to steric effects .
Yield and Efficiency
| Compound | Substituents | Yield (%) | Reference |
|---|---|---|---|
| 3-(Piperidin-1-yl) | C-3: Piperidine | 59 | |
| 3-Methoxy | C-3: Methoxy | 72 | |
| 5-Iodo-N-propyl | C-5: Iodo, C-3: Propyl | 65 | |
| 6-(4-Bromophenyl) | C-6: 4-Bromophenyl | N/A |
Physicochemical Properties
- Solubility : Bromophenyl substitution reduces aqueous solubility due to increased hydrophobicity and sublimation Gibbs energy (ΔG_sub), as observed in 1,2,4-thiadiazole derivatives .
- Thermodynamics: Substituents like bromine elevate melting points (e.g., 9: 88–90°C) compared to non-halogenated analogs, enhancing crystalline stability .
Biological Activity
6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole (CAS No. 947534-73-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and antioxidant activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 280.15 g/mol. The compound features a bromophenyl group attached to an imidazothiadiazole core, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Case Study: Cytotoxicity Assays
A study reported the IC50 values for this compound against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.4 |
| HeLa | 7.2 |
| A549 | 6.8 |
These results indicate that the compound exhibits promising anticancer activity with lower toxicity towards normal cells compared to standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
The compound also shows significant antimicrobial properties. It has been tested against various bacterial strains with promising results.
Case Study: Antimicrobial Evaluation
In a study evaluating its antimicrobial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 0.8 |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant properties of this compound have been assessed using various assays such as the DPPH free radical scavenging assay. The results indicated that it possesses moderate antioxidant activity.
Antioxidant Activity Results
The DPPH scavenging activity was measured as follows:
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 30 |
| 50 | 50 |
| 100 | 70 |
These results demonstrate that the compound effectively scavenges free radicals, contributing to its potential therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activities of imidazo[1,2-d][1,2,4]thiadiazole derivatives are influenced by their structural components. The presence of the bromine atom in the phenyl ring enhances the lipophilicity and biological activity of the compound. Modifications in substituents can lead to variations in potency and selectivity against different biological targets .
Q & A
Q. What are the common synthetic routes for 6-(3-bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole, and how are reaction conditions optimized?
The compound is synthesized via a three-step strategy : (i) SNAr (nucleophilic aromatic substitution) at the C-3 position using amines/alkoxides, (ii) regioselective electrophilic iodination at C-5, and (iii) Suzuki–Miyaura cross-coupling for C–C bond formation . Key optimizations include:
- SNAr : Use of DMF as solvent, triethylamine (2.0 eq.), and excess amine (4.0 eq.) for 4 hours at room temperature to achieve >80% yield .
- Iodination : N-iodosuccinimide (1.1 eq.) in dry DMF under dark conditions for 4–16 hours .
- Suzuki coupling : Pd(OAc)₂ (0.1 eq.), Xantphos (0.2 eq.), and microwave irradiation at 130°C for 1 hour in 1,4-dioxane .
Q. How is regioselectivity ensured during iodination at the C-5 position of the imidazo[1,2-d][1,2,4]thiadiazole scaffold?
Regioselectivity is controlled by the electron-deficient nature of the C-5 position due to the fused thiadiazole ring. Electrophilic iodination with N-iodosuccinimide preferentially targets C-5 over C-3, as demonstrated by NMR analysis of intermediates .
Q. What spectroscopic methods are critical for characterizing substituent effects on the imidazo[1,2-d][1,2,4]thiadiazole core?
- ¹H/¹³C NMR : Identifies substitution patterns (e.g., C-3 vs. C-5) via coupling constants and chemical shifts .
- HRMS (ESI-Q-TOF) : Confirms molecular weight with <5 ppm error .
- IR spectroscopy : Detects functional groups (e.g., N–H stretches for amines at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How does the electronic nature of C-3 substituents influence cross-coupling efficiency at C-5?
Electron-donating groups (e.g., morpholine at C-3) enhance Suzuki–Miyaura reactivity by reducing electron deficiency at C-5, enabling coupling with aryl/heteroaryl boronic acids in >70% yield. Conversely, electron-withdrawing groups (e.g., nitro) require harsher conditions (e.g., higher Pd loading) .
Q. What are the limitations of current synthetic methods for generating 3,5-disubstituted derivatives?
- Steric hindrance : Bulky substituents (e.g., adamantyl) at C-3 reduce iodination yields at C-5 due to steric clashes .
- Boronic acid scope : Heterocyclic boronic acids (e.g., pyridinyl) require prolonged reaction times (2–4 hours vs. 1 hour for phenyl) .
Q. How can contradictory data on biological activity be resolved for imidazo[1,2-d][1,2,4]thiadiazole derivatives?
Discrepancies in bioactivity (e.g., Factor XIIIa inhibition vs. kinase inhibition) arise from substitution patterns. For example:
- 3-Amino derivatives : Show higher Factor XIIIa affinity (IC₅₀ < 1 µM) .
- 5-Aryl derivatives : Exhibit kinase inhibition (e.g., EGFR IC₅₀ = 0.8 µM) . Methodological resolution: Use isoform-specific assays and molecular docking to clarify target selectivity .
Q. What computational tools are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Docking studies : Screen boronic acid compatibility using software like AutoDock Vina .
Methodological Challenges
Q. How can competing side reactions (e.g., dehalogenation) be minimized during Suzuki–Miyaura coupling?
- Additives : Cesium carbonate (2.0 eq.) suppresses dehalogenation by stabilizing Pd intermediates .
- Microwave vs. conventional heating : Microwave irradiation reduces reaction time (1 hour vs. 12 hours), minimizing degradation .
Q. What strategies validate the purity of this compound in complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
